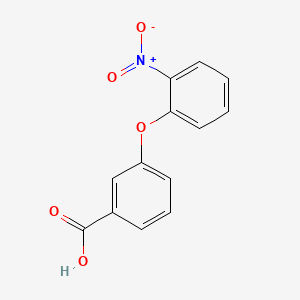

3-(2-Nitrophenoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Nitrophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9NO5 and a molecular weight of 259.22 . It is a white to yellow solid at room temperature .

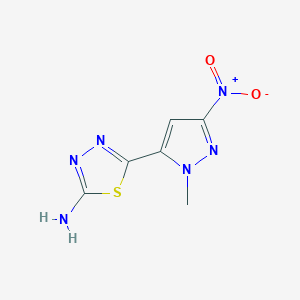

Molecular Structure Analysis

The InChI code for 3-(2-Nitrophenoxy)benzoic acid is1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

3-(2-Nitrophenoxy)benzoic acid is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The nitration of phenol and benzoic acid has been extensively studied to understand the formation of nitrated compounds, such as 3-(2-Nitrophenoxy)benzoic acid. These processes are crucial for producing intermediates used in the synthesis of pharmaceuticals, dyes, and polymers. For instance, the aqueous phase nitration of benzoic acid and phenol through flow-gated capillary electrophoresis and ESI-MS measurements has been investigated to describe reaction kinetics and product formation (Tang, Wei, & Thompson, 2013). Such studies highlight the complexity of nitration reactions and their significance in organic synthesis.

Catalysis and Material Science

Research on metal-organic frameworks (MOFs) with embedded nanoparticles illustrates the role of nitrophenol derivatives in catalyzing chemical reactions. For example, novel porous Zn-MOFs were synthesized using nitrophenol derivatives, demonstrating enhanced catalytic efficiency for the reduction of nitrophenol when used as catalyst supports (Wu et al., 2017). This research indicates the potential of nitrobenzoic acid derivatives in creating new catalytic materials with improved performance.

Environmental Chemistry

The study of nitration and hydroxylation of benzene in aqueous solutions presents insights into environmental processes affecting water quality. The formation of nitrated aromatic compounds, similar in structure to 3-(2-Nitrophenoxy)benzoic acid, in natural waters can be influenced by photochemical reactions, highlighting the need for understanding such processes in pollution control and water treatment technologies (Vione et al., 2004).

Sensing and Detection Technologies

The development of peroxidase mimetics for fluorescent detection of systems involving hydrogen peroxide, using benzoic acid as an indicator, showcases the application of nitrobenzoic acid derivatives in creating sensitive and selective detection systems for chemical and biological analytes (Shi et al., 2014). Such research points towards the potential use of 3-(2-Nitrophenoxy)benzoic acid in the development of novel detection methods.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their substitution .

Biochemical Pathways

Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways .

Eigenschaften

IUPAC Name |

3-(2-nitrophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIGLCYOONRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970256 |

Source

|

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5492-71-7 |

Source

|

| Record name | 3-(2-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)

![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)

![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)